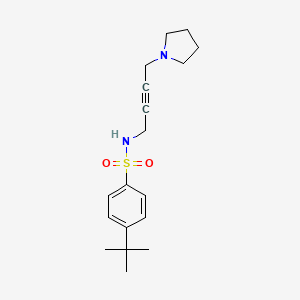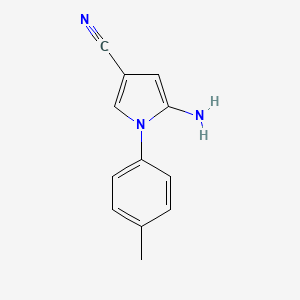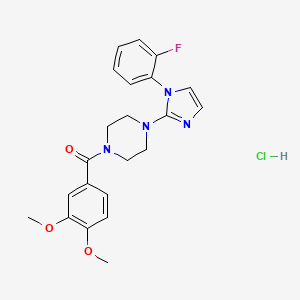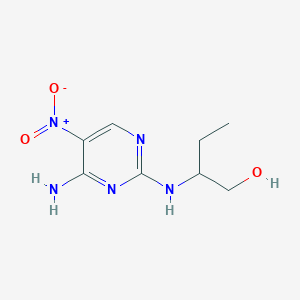
4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells. The inhibition of CA IX has been shown to reduce the growth and proliferation of cancer cells, making this compound a promising candidate for cancer treatment.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
The synthesis of sulfonamide derivatives, such as 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide, involves reactions between specific sulfonyl chlorides and amines, leading to compounds with defined crystal structures featuring extensive π–π interactions and hydrogen bonding, which are critical for understanding molecular packing and interaction mechanisms in solid states (Balu & Gopalan, 2013).
Coordination Chemistry
Copper(II) complexes with sulfonamides exhibit distorted tetrahedral coordination geometries, acting as chemical nucleases. This highlights the role of sulfonamide derivatives in forming coordination compounds with potential applications in catalysis and material science (Macías et al., 2006).
Catalysis and Oxidation Processes
Sulfonamide-substituted phthalocyanines, designed considering solubility and stability, have been applied in the oxidation of olefins, demonstrating remarkable stability under oxidative conditions and potential as oxidation catalysts (Işci et al., 2014).
Antimicrobial Activities
The antimicrobial activity of sulfonamide compounds against various bacterial strains suggests their potential utility in developing new antimicrobial agents. Research in this area focuses on synthesizing novel compounds and evaluating their efficacy against microbes (Ijuomah et al., 2022).
Propiedades
IUPAC Name |
4-tert-butyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-18(2,3)16-8-10-17(11-9-16)23(21,22)19-12-4-5-13-20-14-6-7-15-20/h8-11,19H,6-7,12-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRYVCPSLSRWHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC#CCN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2373527.png)


![N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2373530.png)

![6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2373533.png)
![N-(4-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2373536.png)
![methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate](/img/structure/B2373538.png)

![2-amino-N-[(3,4-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2373541.png)
![N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2373542.png)

![(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2373547.png)
![4-Phenyl-6-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2373548.png)